![molecular formula C16H22O3 B1403344 Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate CAS No. 1449781-57-0](/img/structure/B1403344.png)
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Overview
Description
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate, also known as EHCA, is an organic compound with a wide range of applications in scientific research. It is a synthetic ester compound with a molecular weight of 282.4 g/mol and a melting point of 56-58 °C. EHCA is used in a variety of laboratory experiments, including biochemical and physiological studies. It has been studied for its potential to act as an agonist or antagonist of certain receptors, as well as its ability to modulate the activity of enzymes and proteins.
Scientific Research Applications
1. Crystal and Molecular Structure Studies
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate has been studied for its crystal and molecular structures, providing insights into its physical and chemical properties. These studies, conducted through single-crystal X-ray diffraction, reveal its crystallization behaviors and molecular arrangements, which are fundamental in understanding its chemical interactions and potential applications in synthesis reactions (Kaur et al., 2012).
2. Catalysis in Hydrolysis Reactions
Research has explored the compound's role in catalyzing hydrolysis reactions of esters. This application is significant in various chemical processes, including organic synthesis and environmental remediation. The studies highlight the effectiveness of certain catalysts in these hydrolysis processes, which can be essential for industrial applications (Kimura et al., 1997).
3. Enhancement of Anti-inflammatory Effects
The compound has been investigated for its ability to enhance the anti-inflammatory effects of certain medications when used in topical applications. This research is crucial in the development of more effective and localized treatments for inflammatory conditions (Arima et al., 1990).
4. Synthesis of Hydroxamic Acids and Ureas
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate has been utilized in the synthesis of hydroxamic acids and ureas from carboxylic acids. This research is significant in the field of organic chemistry, providing new methods for synthesizing these important chemical compounds (Thalluri et al., 2014).
5. Application in Cyclization Reactions
The compound's utility in cyclization reactions has been a subject of research. Cyclization reactions are pivotal in organic chemistry, often leading to the formation of complex and biologically active molecules. Understanding these reactions can lead to advancements in pharmaceuticals and materials science (Uchiyama et al., 1998).
properties
IUPAC Name |
ethyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-19-16(18)11-12-3-5-13(6-4-12)14-7-9-15(17)10-8-14/h7-10,12-13,17H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMFBRAZTIRYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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